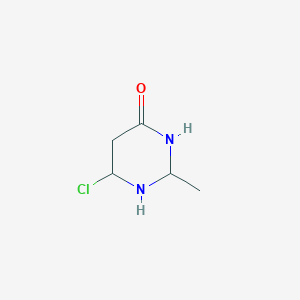
6-Chloro-2-methyl-1,3-diazinan-4-one
描述
6-Chloro-2-methyl-1,3-diazinan-4-one is a six-membered heterocyclic compound containing two nitrogen atoms in a 1,3-positions and a ketone group at position 4. The chloro and methyl substituents at positions 6 and 2, respectively, influence its electronic and steric properties.
属性
分子式 |
C5H9ClN2O |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H9ClN2O/c1-3-7-4(6)2-5(9)8-3/h3-4,7H,2H2,1H3,(H,8,9) |
InChI 键 |
RSOXLCCBRHYHLR-UHFFFAOYSA-N |
规范 SMILES |
CC1NC(CC(=O)N1)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-diaminopropane with phosgene, followed by chlorination. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents like dichloromethane or toluene can enhance the reaction efficiency. The final product is usually purified through recrystallization or distillation.
化学反应分析
Types of Reactions
6-Chloro-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
6-Chloro-2-methyl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diazinane ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Structural and Functional Group Analysis
The following table summarizes key differences between 6-Chloro-2-methyl-1,3-diazinan-4-one and structurally related compounds from the evidence:
Key Observations:
- Core Heterocycles: The diazinanone core (1,3-diazinan-4-one) lacks sulfur atoms, unlike benzodithiazines (S,O₂) or benzothiazoles (S). This affects electron distribution and reactivity. Sulfone-containing compounds (e.g., benzodithiazines) exhibit strong IR absorption at 1150–1345 cm⁻¹ due to SO₂ stretching , absent in diazinanones.
- Substituent Effects: Chloro Groups: Positioned at aromatic or aliphatic sites, chloro substituents enhance electrophilic substitution resistance in benzodithiazines . Methyl Groups: In diazinanones, methyl groups at position 2 may stabilize the ring conformation, whereas in benzodithiazines (position 7), they influence steric bulk .
- Functional Groups: Ketone vs. Sulfone: The ketone in diazinanones (~1700 cm⁻¹ C=O stretch) enables nucleophilic additions, while sulfones in benzodithiazines participate in hydrogen bonding . Hydrazine/Cyano Groups: Benzodithiazine derivatives with hydrazine or cyano groups show distinct reactivity (e.g., condensation reactions) .
Physicochemical Properties
- Melting Points: Benzodithiazines exhibit high decomposition points (>270°C) due to sulfone rigidity and intermolecular hydrogen bonding . Diazinanones, with fewer polar groups, may have lower melting points.
- Solubility: Sulfone and hydroxyl groups in benzodithiazines enhance aqueous solubility compared to diazinanones, which are likely more lipophilic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


